molecular formula C22H16Cl2N2S2 B12904862 4,6-Bis((2-chlorobenzyl)thio)cinnoline CAS No. 6957-47-7

4,6-Bis((2-chlorobenzyl)thio)cinnoline

Cat. No.: B12904862
CAS No.: 6957-47-7
M. Wt: 443.4 g/mol
InChI Key: HXTRNHWXLRJMDK-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

The compound (C₂₂H₁₆Cl₂N₂S₂) has a molecular weight of 443.41 g/mol and a density of 1.42 g/cm³. Its structure comprises:

  • A cinnoline ring system (a bicyclic structure with two fused benzene rings and two nitrogen atoms at positions 1 and 2).
  • Two 2-chlorobenzylthio groups (-S-CH₂-C₆H₄-Cl) attached at positions 4 and 6 of the cinnoline core.

The bonding configuration involves:

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₂₂H₁₆Cl₂N₂S₂
Molecular Weight 443.41 g/mol
Boiling Point 624.8°C at 760 mmHg
Flash Point 331.7°C
LogP (Partition Coefficient) 7.52

The SMILES representation is:
ClC1=CC=CC=C1CSC2=CC3=C(SCC4=CC=CC=C4Cl)C=NN=C3C=C2.

Crystallographic Analysis and Conformational Studies

No direct crystallographic data (e.g., X-ray diffraction results) are available in the provided sources. However, indirect insights include:

  • Density : 1.42 g/cm³ suggests a tightly packed molecular arrangement.
  • Conformational rigidity : The planar cinnoline core and bulky 2-chlorobenzylthio groups likely restrict rotational freedom, favoring a fixed spatial arrangement.

Comparative analysis with simpler cinnoline derivatives (e.g., unsubstituted cinnoline) indicates that sulfur and chlorine substituents increase molecular polarity and van der Waals interactions, influencing solid-state packing.

Comparative Isomerism Analysis with Related Cinnoline Derivatives

The compound’s isomerism is influenced by its substitution pattern:

Table 2: Tautomeric Behavior Comparison

Compound Dominant Tautomer Key Structural Feature
Cinnoline-4-thiol Cinnoline-4(1H)-thione Thione form stabilized by conjugation
4,6-Bis((2-chlorobenzyl)thio)cinnoline No tautomerism observed Fixed thioether bonds prevent proton transfer

Key differences:

  • Electronic effects : The electron-withdrawing chlorine atoms and sulfur linkages in 4,6-bis((2-chlorobenzyl)thio)cinnoline stabilize the structure, unlike hydroxyl or amino derivatives, which exhibit tautomerism.
  • Steric effects : Bulky substituents at positions 4 and 6 hinder resonance-assisted proton shifts seen in simpler cinnoline analogs.

Properties

CAS No.

6957-47-7

Molecular Formula

C22H16Cl2N2S2

Molecular Weight

443.4 g/mol

IUPAC Name

4,6-bis[(2-chlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C22H16Cl2N2S2/c23-19-7-3-1-5-15(19)13-27-17-9-10-21-18(11-17)22(12-25-26-21)28-14-16-6-2-4-8-20(16)24/h1-12H,13-14H2

InChI Key

HXTRNHWXLRJMDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis((2-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 2-chlorobenzylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis((2-chlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Bis((2-chlorobenzyl)thio)cinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis((2-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Cinnoline Derivatives with Varied Halogen Substitutions

The compound’s closest analogs include cinnoline derivatives with dichlorobenzyl or fluorinated substituents (Table 1).

Table 1: Structural Comparison of Halogen-Substituted Cinnoline Derivatives

Compound Name CAS Number Substituents Key Features
4,6-Bis((2-chlorobenzyl)thio)cinnoline 6957-45-5 2-chlorobenzylthio at 4,6-positions Moderate steric hindrance; Cl at ortho position enhances electronic effects
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline 6957-47-7 2,4-dichlorobenzylthio at 4,6- Increased lipophilicity and electron withdrawal due to additional Cl
4-((2-Chlorobenzyl)thio)-6-fluorocinnoline 1683-34-7 2-chlorobenzylthio (4-), F (6-) Fluorine introduces polarizability; potential for altered bioactivity

Key Observations :

  • Electron Effects: The 2-chlorobenzyl group in 6957-45-5 provides ortho-substitution, which may hinder rotation and stabilize the molecule via resonance.
  • Bioactivity Implications : Fluorine substitution (1683-34-7) could modulate metabolic stability compared to chlorine, as seen in other pharmaceuticals .

Thioether Variations in Cinnoline Derivatives

Replacing chlorobenzylthio groups with simpler thioethers alters physicochemical properties:

Table 2: Thioether Substituent Effects

Compound Name CAS Number Substituents Key Differences
4,6-Bis(methylthio)cinnoline N/A (CTK5D0543) Methylthio at 4,6- Reduced steric bulk; lower molecular weight; decreased lipophilicity
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline 5388-41-0 8-Cl, 2,4-dichlorobenzylthio (4-) Additional Cl at 8-position may enhance halogen bonding but reduce solubility

Key Observations :

  • Solubility and Reactivity: Methylthio groups (CTK5D0543) increase solubility in polar solvents compared to bulky chlorobenzylthio groups.
  • Multi-Halogen Effects : Compounds like 5388-41-0 combine multiple halogen atoms, which may improve target binding but increase toxicity risks .

Non-Cinnoline Thioether Compounds

Comparisons with non-cinnoline thioethers highlight core structural influences:

Table 3: Thioethers with Different Cores

Compound Name CAS Number Core Structure Key Features
1,4-Bis[(2-chloroethyl)thio]butane 142868-93-7 Linear butane Flexible backbone; sulfur atoms enhance crosslinking potential
Bis{[(2-chloroethyl)thio]methyl} ether 648-59-9 Ether-linked methyl groups Rigid ether linkage; potential for oxidative degradation

Key Observations :

  • Flexibility vs. Rigidity: Linear butane derivatives (142868-93-7) offer conformational flexibility, whereas cinnoline derivatives are rigid, favoring interactions with planar biological targets (e.g., enzyme active sites) .
  • Stability: Ether-linked thioethers (648-59-9) may exhibit lower thermal stability compared to aromatic cinnoline systems .

Research Findings and Hypotheses

  • Fungicidal Potential: Structural parallels to bis(hetero)aryl thioethers in fungicidal patents (e.g., Bayer’s EP filings) suggest 4,6-Bis((2-chlorobenzyl)thio)cinnoline could inhibit fungal enzymes via thioether-mediated electron transfer .
  • Toxicity Considerations: Chlorinated thioethers like 1,4-bis[(2-chloroethyl)thio]butane are associated with alkylating properties, raising concerns about genotoxicity; similar evaluations are needed for cinnoline analogs .

Biological Activity

4,6-Bis((2-chlorobenzyl)thio)cinnoline is a synthetic compound characterized by a unique structure that includes a cinnoline core with two 2-chlorobenzylthio substituents. This compound has garnered attention due to its significant biological activities, which include enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₄Cl₂N₂S₂
  • Molecular Weight : Approximately 421.4 g/mol

The compound's structure contributes to its reactivity and biological activity, making it a subject of interest in various fields of research.

Biological Activity

Research indicates that 4,6-Bis((2-chlorobenzyl)thio)cinnoline exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes, suggesting potential therapeutic applications.
  • Antiparasitic Activity : Preliminary studies indicate that 4,6-Bis((2-chlorobenzyl)thio)cinnoline may possess antiparasitic properties.
  • Calcium Channel Antagonism : The compound has been noted for its activity as a calcium channel antagonist, which could have implications for cardiovascular health.
  • Anticancer Potential : There is emerging evidence that this compound may exhibit cytotoxic effects against various cancer cell lines.

Enzyme Inhibition Studies

A study conducted on the enzyme inhibition properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline revealed its potential to inhibit enzymes linked to cancer progression. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.

Antiparasitic Activity

Research into the antiparasitic effects of the compound showed promising results against certain parasites. In vitro tests indicated that the compound could inhibit the growth of parasitic organisms, suggesting its potential use in treating parasitic infections.

Calcium Channel Antagonism

The calcium channel antagonistic properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline were evaluated in a series of pharmacological assays. Results indicated that the compound could effectively block calcium channels, which is beneficial in managing conditions like hypertension and arrhythmias.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,6-Bis((2-chlorobenzyl)thio)cinnoline, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
4,6-DichlorocinnolinePrecursor for synthesisModerate enzyme inhibition
4,6-DimethylcinnolineDifferent substituents; distinct propertiesLimited anticancer activity
4,6-DiphenylcinnolineContains phenyl groups; altered reactivityLower cytotoxicity

The uniqueness of 4,6-Bis((2-chlorobenzyl)thio)cinnoline lies in its specific benzylthio substituents which impart unique reactivity and biological activity compared to other cinnoline derivatives.

Q & A

Q. What are the recommended synthetic routes for 4,6-Bis((2-chlorobenzyl)thio)cinnoline, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between cinnoline derivatives and 2-chlorobenzyl thiols. To optimize efficiency:

  • Use factorial design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design (temperature: 60–100°C, solvent: DMF/THF, molar ratio: 1:2–1:3) can identify interactions between variables .
  • Monitor reaction progress via HPLC or GC-MS to track intermediate formation and byproduct generation .
  • Reference computational reaction path searches (e.g., quantum chemical calculations) to predict favorable conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • X-ray crystallography is ideal for confirming molecular geometry, as demonstrated for structurally similar thiophene-quinoxaline derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms the absence of unreacted precursors. Use deuterated DMSO for solubility challenges .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing chlorinated analogs .

Q. How should researchers handle stability and reactivity concerns during storage and experimentation?

Methodological Answer:

  • Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of thioether bonds .
  • Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., HCl gas) .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Q. What safety protocols are critical when working with this compound?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) (nitrile gloves, lab coats, safety goggles) to minimize inhalation or dermal exposure .
  • Implement emergency wash stations and pre-plan spill containment (e.g., adsorbent materials for organic solvents) .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms and electronic properties?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map reaction pathways (e.g., transition states for thiol substitution) and predict regioselectivity .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with redox behavior, aiding in applications like sensor design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Conduct meta-analysis of existing datasets to identify variables (e.g., cell line specificity, assay conditions) causing discrepancies.
  • Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardize protocols (e.g., IC50 determination under identical pH/temperature) .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

Methodological Answer:

  • Synthesize analogs (e.g., replacing 2-chlorobenzyl with fluorinated or methylated groups) and compare:
    • LogP values (via shake-flask method) to assess hydrophobicity.
    • Thermal stability via differential scanning calorimetry (DSC) .
  • Use QSAR models to correlate substituent effects with biological activity .

Q. What experimental designs are optimal for studying synergistic effects in multi-component systems?

Methodological Answer:

  • Apply Box-Behnken or central composite designs to evaluate ternary interactions (e.g., catalyst loading, ligand type, solvent) in catalytic applications .
  • Use response surface methodology (RSM) to model nonlinear relationships and identify maxima/minima in reaction yield or selectivity .

Q. How can degradation pathways be mapped under environmental or biological conditions?

Methodological Answer:

  • Simulate oxidative degradation using LC-MS/MS with radical initiators (e.g., H2O2/UV light) to identify breakdown products .
  • Employ isotope labeling (e.g., ¹⁴C-tagged cinnoline) to trace metabolic pathways in in vitro models .

Q. What advanced statistical methods address data variability in high-throughput screening?

Methodological Answer:

  • Apply machine learning algorithms (e.g., random forests) to prioritize high-potential derivatives from large libraries, reducing false positives .
  • Use mixed-effects models to account for batch-to-batch variability in biological assays .

Q. Tables for Methodological Reference

Analytical Technique Application Key Parameters Reference
X-ray CrystallographyConfirm molecular geometryResolution < 1.0 Å, R-factor < 5%
HRMSValidate molecular weightMass accuracy < 3 ppm
DFT CalculationsPredict reaction pathwaysB3LYP/6-311+G(d,p) basis set
Experimental Design Use Case Advantages Reference
Factorial Design (2³)Optimize synthesis conditionsIdentifies interaction effects
Box-Behnken DesignStudy ternary synergiesEfficient for nonlinear systems

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